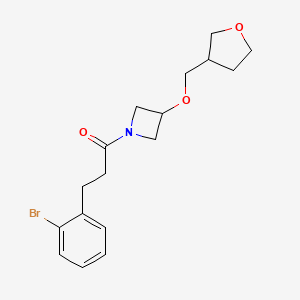

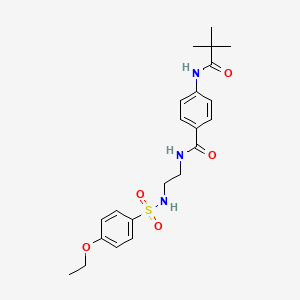

![molecular formula C22H22N4O B2363019 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol CAS No. 477232-76-1](/img/structure/B2363019.png)

3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

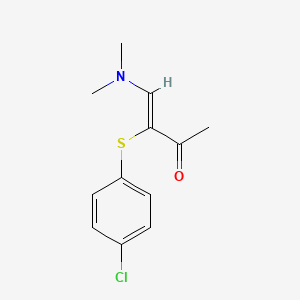

This compound is a chemical with the molecular formula C22H22N4O . It has an average mass of 358.436 Da and a monoisotopic mass of 358.179352 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrrolo[2,3-d]pyrimidin-4-yl core, which is substituted with a 4-methylphenyl group and a phenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Enzymatic Activity

Research has demonstrated the synthesis of pyrazolopyrimidine derivatives with specific focus on their inhibitory activity against enzymes such as cyclic GMP phosphodiesterase. These compounds show significant enzymatic and cellular activity, with certain derivatives exhibiting pronounced in vivo activities, suggesting potential therapeutic applications in conditions like hypertension (B. Dumaitre & N. Dodic, 1996) Synthesis and cyclic GMP phosphodiesterase inhibitory activity.

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, presenting a promising avenue for developing novel therapeutic agents targeting cancer and inflammation (A. Rahmouni et al., 2016) Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents.

Non-Ulcerogenic Anti-inflammatory Drugs

Another significant application involves the synthesis of pyrazolopyrimidines that act as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting the potential for safer therapeutic options for inflammation treatment (G. Auzzi et al., 1983) 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity.

Antimicrobial Activity

Studies have also focused on the synthesis of pyrazolopyrimidine derivatives with notable antibacterial activities, indicating their potential use in combating microbial infections (A. Rahmouni et al., 2014) Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives.

Dual Inhibitory Action on Enzymes

Research into pyrrolopyrimidine derivatives has revealed compounds with dual inhibitory action against both thymidylate synthase and dihydrofolate reductase, suggesting significant antitumor properties and offering a dual-targeted approach to cancer therapy (A. Gangjee et al., 2000) Design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent.

Phosphodiesterase Inhibition for Cognitive Impairment

The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) from pyrazolopyrimidinones highlights their potential application in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016) Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases.

Zukünftige Richtungen

The future directions for this compound could involve further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Eigenschaften

IUPAC Name |

3-[[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-3-2-4-7-17)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGKVXODDMOVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

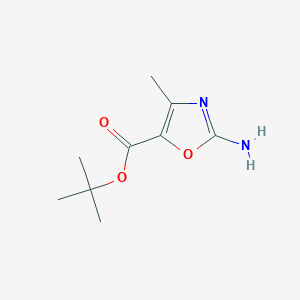

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

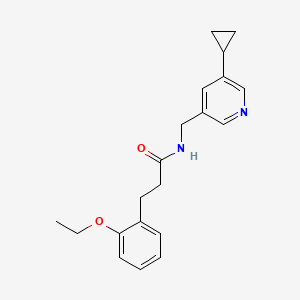

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)

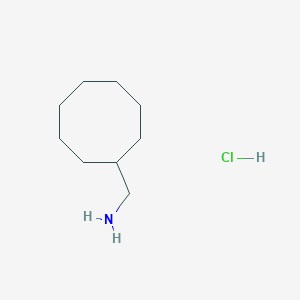

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)